Unii-DQ4lkh74UY

Descripción general

Descripción

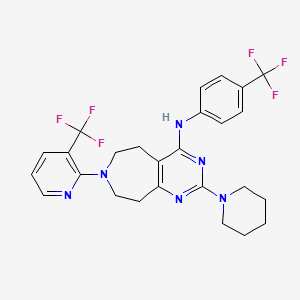

JNJ-38893777 es un fármaco de molécula pequeña desarrollado por Janssen Global Services LLC. Es un antagonista potente y selectivo del canal receptor potencial transitorio de vanilloide 1 (TRPV1), que está involucrado en la sensación de dolor y calor. Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento del dolor nociceptivo y neuropático .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para JNJ-38893777 no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que el compuesto tiene una fórmula molecular de C26H26F6N6 y una clave InChI de MRHHSXHMRZMNIM-UHFFFAOYSA-N . Los métodos de producción industrial para este compuesto no se han divulgado, probablemente debido a razones de propiedad.

Análisis De Reacciones Químicas

JNJ-38893777 funciona principalmente como un antagonista de TRPV1 y no experimenta transformaciones químicas significativas en condiciones fisiológicas. La estabilidad del compuesto y la falta de reactividad lo hacen adecuado para el uso terapéutico.

Aplicaciones Científicas De Investigación

JNJ-38893777 ha sido ampliamente estudiado por su potencial en el tratamiento del dolor, particularmente el dolor nociceptivo y neuropático . El compuesto ha demostrado eficacia en la reducción de la activación trigeminal en modelos experimentales de migraña . También se ha evaluado su seguridad, tolerabilidad, farmacocinética y farmacodinámica en hombres sanos . La capacidad del compuesto para bloquear los canales TRPV1 lo convierte en un candidato prometedor para terapias de manejo del dolor.

Mecanismo De Acción

JNJ-38893777 ejerce sus efectos antagonizando selectivamente el canal TRPV1, que es un receptor involucrado en la detección y regulación de la temperatura corporal y el dolor. Al bloquear este receptor, JNJ-38893777 puede reducir la sensación de dolor y calor . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la liberación de péptido relacionado con el gen de la calcitonina (CGRP) inducida por la capsaicina y la reducción de la expresión de c-fos en el complejo del tronco encefálico trigeminal .

Comparación Con Compuestos Similares

JNJ-38893777 es similar a otros antagonistas de TRPV1, como JNJ-17203212 . Ambos compuestos han demostrado eficacia en la reducción de la activación trigeminal y la liberación de CGRP en modelos experimentales de migraña . JNJ-38893777 ha demostrado un efecto dependiente de la dosis, con dosis más altas necesarias para lograr resultados significativos . Esto lo distingue de JNJ-17203212, que es eficaz en todas las dosis probadas .

Referencias

Actividad Biológica

Unii-DQ4lkh74UY, also known as JNJ-38893777, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of JNJ-38893777

JNJ-38893777 is a synthetic compound developed by Johnson & Johnson, primarily investigated for its potential therapeutic applications in oncology. Its structure and biological activity have been characterized through various studies, revealing significant insights into its mechanism of action and therapeutic potential.

The biological activity of JNJ-38893777 is attributed to its interaction with several cellular pathways:

- Inhibition of Cell Proliferation : JNJ-38893777 has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, which is a critical mechanism for cancer treatment.

- Targeting Specific Pathways : Research indicates that JNJ-38893777 may affect pathways such as the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.

The biochemical properties of JNJ-38893777 include:

| Property | Description |

|---|---|

| Molecular Formula | C20H26O4 |

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research has demonstrated that JNJ-38893777 exhibits significant effects on various types of cancer cells:

- Cancer Cell Lines Tested : Studies have utilized multiple cancer cell lines, including breast, lung, and colorectal cancers.

- In Vitro Studies : In vitro experiments showed that the compound effectively reduces cell viability and induces apoptosis in treated cells.

Case Study: In Vitro Efficacy

A notable study evaluated the effects of JNJ-38893777 on breast cancer cell lines. The results indicated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptotic Induction : Increased markers of apoptosis were detected through flow cytometry analysis.

Pharmacokinetics

Understanding the pharmacokinetics of JNJ-38893777 is essential for evaluating its therapeutic potential:

- Absorption : The compound demonstrates variable absorption rates depending on the route of administration.

- Distribution : It shows a preferential accumulation in tumor tissues compared to normal tissues.

- Metabolism : Metabolic pathways involve phase I and phase II reactions, leading to active and inactive metabolites.

Research Applications

JNJ-38893777 has been explored for various applications within scientific research:

- Cancer Therapy Research : Its anti-tumor properties make it a candidate for further development in cancer therapeutics.

- Mechanistic Studies : Ongoing studies aim to elucidate the detailed mechanisms by which JNJ-38893777 induces apoptosis and inhibits proliferation.

Propiedades

Número CAS |

951135-00-5 |

|---|---|

Fórmula molecular |

C26H26F6N6 |

Peso molecular |

536.5 g/mol |

Nombre IUPAC |

2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine |

InChI |

InChI=1S/C26H26F6N6/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36) |

Clave InChI |

MRHHSXHMRZMNIM-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

SMILES canónico |

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-d)azepin-4-amine JNJ-38893777 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.